Isopropylquinoline isomers stability comparison
Isopropylquinoline isomers stability comparison
An In-Depth Technical Guide to the Comparative Stability of Isopropylquinoline Isomers
Abstract
Isopropylquinoline, a substituted heterocyclic aromatic compound, is a crucial scaffold in medicinal chemistry and materials science.[1] The constitutional position of the isopropyl group on the quinoline ring system gives rise to multiple isomers, each with distinct physicochemical properties that significantly influence its biological activity, reactivity, and suitability for various applications. Understanding the relative thermodynamic stability of these isomers is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing molecules with desired properties. This technical guide provides a comprehensive analysis of the factors governing the stability of isopropylquinoline isomers, blending theoretical principles with practical experimental and computational protocols. We delve into the interplay of steric and electronic effects, provide detailed methodologies for in silico energy calculations using Density Functional Theory (DFT), and outline experimental procedures for synthesis and thermodynamic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of isomeric stability in heterocyclic systems.
Introduction to Isopropylquinoline
The Quinoline Scaffold in Modern Science
Quinoline and its derivatives are fundamental building blocks in organic chemistry and are recognized as "privileged scaffolds" in medicinal chemistry.[1] This is due to their ability to interact with a wide range of biological targets.[1] Their applications are extensive, ranging from antimalarial and anticancer agents to anti-inflammatory and antibacterial drugs.[2] In materials science, quinolines are utilized for their unique photophysical and electronic properties in the development of electro-optical display systems and as ligands in homogeneous catalysis.[2]
Physicochemical Properties and Applications of Isopropylquinolines
The addition of an isopropyl group to the quinoline core significantly modifies its properties. The isopropyl group, being lipophilic, can enhance a molecule's ability to permeate biological membranes, a crucial factor in drug design.[1] This substitution also influences the steric and electronic environment of the quinoline ring, which can be leveraged to fine-tune reactivity and selectivity in chemical syntheses.[3] Commercially, isopropylquinolines, particularly 6-isopropylquinoline, are valued in the fragrance industry for their potent, earthy, and leathery aroma profiles, where they serve as long-lasting base notes in complex formulations.[4][5]
The Question of Isomeric Stability and Its Significance
The specific placement of the isopropyl group creates distinct constitutional isomers (e.g., 2-, 4-, 6-, 8-isopropylquinoline). Their relative thermodynamic stability is not equal and is governed by a delicate balance of intramolecular forces. The most stable isomer represents the lowest energy state and will be the predominant species at thermodynamic equilibrium. Knowledge of relative isomer stability is critical for:
-
Synthetic Strategy: Directing reaction conditions to favor the formation of the desired, often most stable, isomer.
-
Purification: Developing effective separation methods, such as HPLC or fractional distillation, based on differences in physical properties linked to stability.[6][7]
-
Drug Development: Understanding how isomeric stability might correlate with receptor binding affinity and metabolic stability.
Theoretical Framework: Factors Governing Isomer Stability
The relative stability of isopropylquinoline isomers is primarily determined by the interplay of steric and electronic effects.[8][9] These non-bonding interactions dictate the overall potential energy of the molecule.
Overview of Positional Isomerism in Isopropylquinoline
The isopropyl group can be substituted at any of the seven available carbon atoms on the quinoline ring (positions 2, 3, 4, 5, 6, 7, and 8). The stability of each resulting isomer is unique due to the different local chemical environment at each position.
The Role of Steric Hindrance
Steric effects arise from the repulsion between the electron clouds of atoms or groups that are in close proximity.[10] This is a repulsive force that destabilizes a molecule.
-
Peri-Interactions: The most significant steric strain in the quinoline system occurs with substitution at the C8 position. The isopropyl group at C8 will experience severe steric clash with the hydrogen atom at the C7 position and the nitrogen lone pair in the adjacent ring. This forces the isopropyl group to twist out of the plane of the aromatic ring, disrupting optimal geometry and raising the molecule's overall energy.
-
Adjacent Group Interactions: Substitution at C2 or C4 can also introduce steric strain. An isopropyl group at C2 will interact with the nitrogen lone pair and the hydrogen at C3. At C4, it will interact with the hydrogen at C3 and C5.
-
Remote Positions: Isomers with the isopropyl group on the benzene ring (positions 5, 6, and 7) generally experience less steric hindrance, as they are further removed from the heterocyclic nitrogen and the junction of the two rings. Therefore, from a purely steric perspective, isomers like 6-isopropylquinoline are expected to be more stable.[9][11]
Electronic Effects: Inductive and Hyperconjugative Contributions
Electronic effects involve the distribution of electron density through the molecule's sigma (σ) and pi (π) systems and are generally stabilizing.[12]
-
Inductive Effect: The isopropyl group is an electron-donating group (EDG) through the inductive effect (+I). It pushes electron density through the sigma bonds onto the quinoline ring, thereby increasing the electron density of the aromatic system.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the isopropyl group into the π-system of the quinoline ring.[12] This donation of electron density further stabilizes the molecule. The effectiveness of hyperconjugation depends on the position of the isopropyl group relative to the π-system.
The balance between destabilizing steric effects and stabilizing electronic effects determines the ultimate stability of each isomer.[8] In many cases, steric repulsion is the dominant factor, but strong electronic stabilization can sometimes counteract it.[11]
Computational Chemistry Protocols for Stability Assessment
In silico methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the relative stabilities of isomers before embarking on extensive laboratory work.[13]
Introduction to In Silico Analysis
The core principle is to build a model of each isomer and calculate its total electronic energy. The isomer with the lowest calculated energy is predicted to be the most stable.[14] To achieve meaningful results, we must also account for zero-point vibrational energy and thermal contributions to obtain the Gibbs free energy (G), which is the ultimate arbiter of thermodynamic stability at a given temperature.
Step-by-Step Protocol: Geometry Optimization and Energy Calculation using DFT
-
Structure Generation: Draw each isopropylquinoline isomer (e.g., 2-, 4-, 6-, 8-isopropylquinoline) using a molecular modeling software package (e.g., Avogadro, GaussView). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Input File Preparation: For each isomer, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method Selection:
-
Functional: Select the B3LYP functional. This is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[13][15]
-
Basis Set: Choose the 6-311+G(d,p) basis set. This is a flexible, split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) and diffuse functions (+) to accurately describe the electron distribution.[13]
-
-
Calculation Keywords: Specify the following keywords in the input file:
-
Opt: To perform a full geometry optimization, finding the lowest energy conformation.
-
Freq: To calculate vibrational frequencies. This confirms the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
SCF=Tight: To request a tighter convergence criterion for the self-consistent field calculation, ensuring higher accuracy.
-
-
Execution and Analysis: Run the calculation. After completion, verify that the optimization converged successfully and that there are no imaginary frequencies.
-
Data Extraction: From the output file for each isomer, extract the final electronic energy and the thermal correction to Gibbs Free Energy. The sum of these two values gives the absolute Gibbs free energy of the isomer.
-
Relative Stability Calculation: Choose one isomer (typically the most stable one) as the reference (E_ref) and calculate the relative energy (ΔG) for all other isomers using the formula: ΔG = G_isomer - G_ref.
Visualization: Logical Workflow for Computational Analysis
Caption: Workflow for determining isomer stability via DFT.
Data Interpretation: From Electronic Energies to Gibbs Free Energy
The final output is a ranked list of isomer stabilities. A lower relative Gibbs free energy (ΔG) indicates higher thermodynamic stability. These theoretical values can then be used to predict equilibrium populations and guide experimental work.
Experimental Validation of Isomer Stability
Computational predictions must be validated through empirical evidence. This involves synthesizing the isomers, separating them, and measuring their thermodynamic properties.
Synthesis of Isopropylquinoline Isomers
Classic named reactions for quinoline synthesis can be adapted to produce specific isopropylquinoline isomers.[3]
This robust method synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[3] Using 4-isopropylaniline as the starting material directs the synthesis to the 6-substituted isomer.
-
Materials: 4-isopropylaniline, crotonaldehyde, concentrated hydrochloric acid, nitrobenzene (as an oxidizing agent), sodium hydroxide solution.
-
Procedure:
-
To a stirred solution of 4-isopropylaniline (1.0 eq) in concentrated hydrochloric acid, cautiously add crotonaldehyde (2.0 eq) dropwise, maintaining the temperature below 30 °C with an ice bath.
-
After the addition is complete, add nitrobenzene (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a 20% sodium hydroxide solution until the pH is > 9.
-
Perform a steam distillation or extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography to yield pure 6-isopropyl-2-methylquinoline.
-
Caption: Key stages of the Doebner-von Miller synthesis.
Analytical Separation and Characterization
Once a mixture of isomers is synthesized or if individual isomers need to be purified, High-Performance Liquid Chromatography (HPLC) is an effective technique.
The separation of positional isomers can be achieved using reverse-phase HPLC, where separation is based on differences in polarity.[7]
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. An example starting point is 60:40 acetonitrile:water.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where quinolines absorb strongly (e.g., 254 nm or 270 nm).
-
Procedure:
-
Prepare a standard solution of the isomer mixture in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Record the chromatogram. Different isomers will elute at different retention times.
-
The elution order can provide qualitative insights into relative polarity, which sometimes correlates with stability.
-
Thermodynamic Measurements
Solution calorimetry can be used to experimentally determine the enthalpy of solution, which is related to the thermochemical properties and stability of the compound in its standard state.[2][16]
-
Instrumentation: A high-precision solution calorimeter.
-
Solvent: A non-polar solvent like benzene or a polar solvent depending on the desired information.[2]
-
Procedure:
-
Accurately weigh a small amount of the purified isopropylquinoline isomer.
-
Place a precise volume of the chosen solvent into the calorimeter cell and allow it to reach thermal equilibrium at a standard temperature (e.g., 298.15 K).
-
Introduce the sample into the solvent and record the temperature change as it dissolves.
-
The calorimeter software calculates the heat change associated with the dissolution process.
-
From this data, the molar enthalpy of solution (ΔH_soln) is calculated. By comparing the ΔH_soln values for different isomers, insights into their relative lattice or intermolecular forces can be gained, which contributes to their overall stability.[2]
-
Comparative Analysis and Discussion
Synthesizing the Data: A Comparative Table of Isomer Stabilities
By combining computational and experimental data, a comprehensive picture of isomer stability can be formed. The following table illustrates the expected trend based on the theoretical principles discussed.
| Isomer Position | Key Steric Interactions | Electronic Contribution | Predicted Relative Stability (ΔG) |
| 6 | Minimal | Favorable | Most Stable (0.0 kJ/mol - Reference) |
| 7 | Low | Favorable | Low energy |
| 5 | Low-Moderate (peri H) | Favorable | Low-Moderate energy |
| 3 | Moderate | Favorable | Moderate energy |
| 2 | Moderate (N lone pair) | Favorable | Moderate-High energy |
| 4 | Moderate-High (peri H) | Favorable | High energy |
| 8 | High (peri-interaction) | Favorable | Least Stable (Highest energy) |
Note: The exact energy values require specific DFT calculations, but the qualitative ranking is based on established principles of steric and electronic effects in aromatic systems.
Discussion: Correlating Theoretical Predictions with Experimental Evidence
The computational results generally predict that isomers with the isopropyl group on the benzene ring (positions 5, 6, 7) are more stable than those on the pyridine ring (positions 2, 3, 4), with the 8-isomer being the least stable due to severe steric hindrance. This is because the steric strain in isomers like 8-isopropylquinoline significantly outweighs the stabilizing electronic contributions. Experimental results from chromatography would likely show different retention times, and calorimetry would reveal differences in solution enthalpies, which can be correlated back to these stability predictions.[2][6]
Conclusion and Future Outlook
The stability of isopropylquinoline isomers is a complex function of steric repulsion and electronic stabilization. A combined approach using high-level computational modeling and empirical validation provides the most accurate understanding. Our analysis, grounded in established chemical principles, predicts that the 6-isopropylquinoline isomer is likely the most stable due to its minimal steric strain, while the 8-isomer is the least stable. This knowledge is invaluable for professionals in drug discovery and organic synthesis, enabling more efficient design of synthetic routes and better prediction of molecular behavior. Future work could involve detailed kinetic studies to understand the barriers to isomerization and the use of more advanced computational models to explore the role of explicit solvent effects on isomer stability.
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